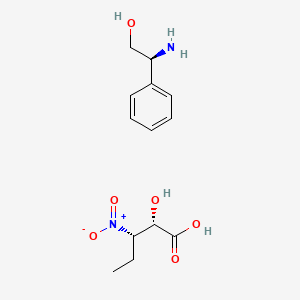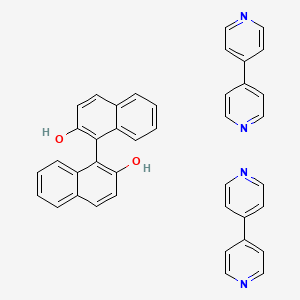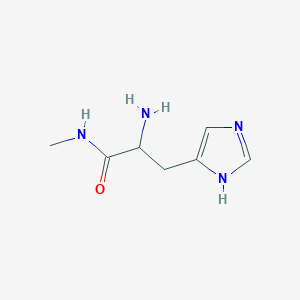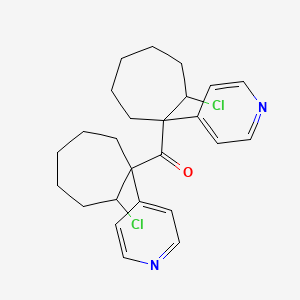
2-Chloro-4-pyridylcycloheptylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-pyridylcycloheptyl ketone is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcycloheptyl ketone can be achieved through several methods. One efficient method involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of Friedel-Crafts acylation procedures.
Industrial Production Methods
Industrial production methods for 2-Chloro-4-pyridylcycloheptyl ketone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
2-Chloro-4-pyridylcycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Chloro-4-pyridylcycloheptyl ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-4-pyridylcycloheptyl ketone involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often includes binding to enzymes or receptors, leading to modulation of biological processes. For example, in medicinal applications, it may inhibit or activate specific enzymes, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-pyridylcyclohexyl ketone
- 2-Chloro-4-pyridylcyclopentyl ketone
- 2-Chloro-4-pyridylcyclobutyl ketone
Uniqueness
2-Chloro-4-pyridylcycloheptyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its larger cycloheptyl ring compared to similar compounds may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .
属性
分子式 |
C25H30Cl2N2O |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
bis(2-chloro-1-pyridin-4-ylcycloheptyl)methanone |
InChI |
InChI=1S/C25H30Cl2N2O/c26-21-7-3-1-5-13-24(21,19-9-15-28-16-10-19)23(30)25(20-11-17-29-18-12-20)14-6-2-4-8-22(25)27/h9-12,15-18,21-22H,1-8,13-14H2 |
InChI 键 |
RISSLZLSNGREIU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)(C2=CC=NC=C2)C(=O)C3(CCCCCC3Cl)C4=CC=NC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
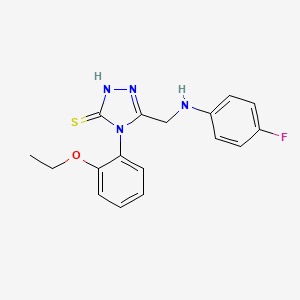
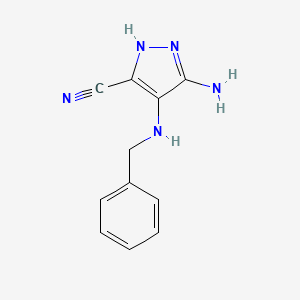
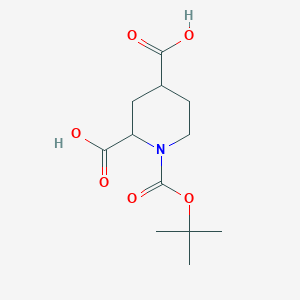
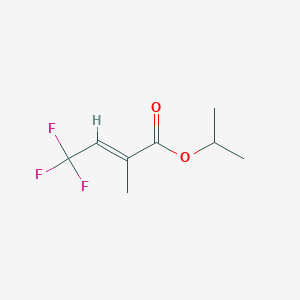

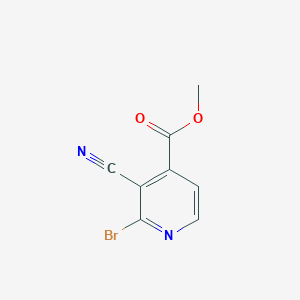
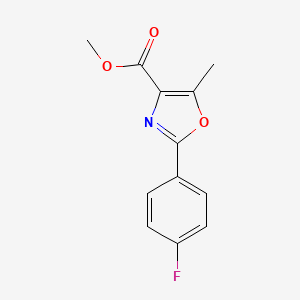
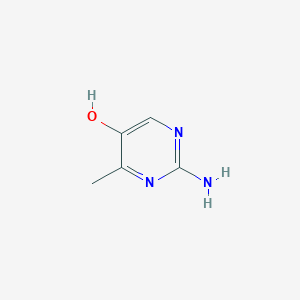
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
